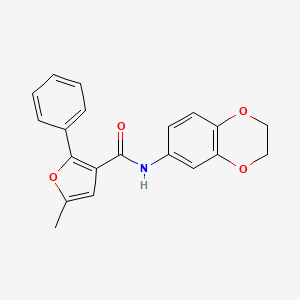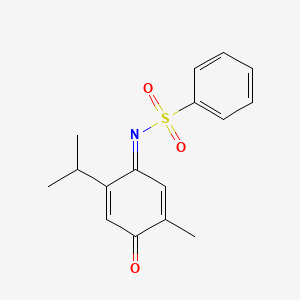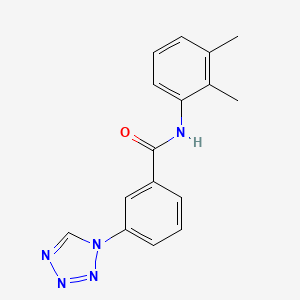
N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as DMTB, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. DMTB belongs to the class of tetrazole-based compounds, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has been shown to inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory activity, this compound has been shown to have antioxidant and anti-cancer properties. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects make this compound a promising candidate for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and toxicity of this compound.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of new synthetic methods for this compound that improve its yield and purity. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases, such as cancer and diabetes. Additionally, more research is needed to understand the mechanism of action of this compound and its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves the reaction of 2,3-dimethylaniline with sodium azide and 3-chlorobenzoyl chloride in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been investigated for its potential as a therapeutic agent in various scientific research studies. One of the main applications of this compound is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This makes this compound a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-5-3-8-15(12(11)2)18-16(22)13-6-4-7-14(9-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCARGNDDPUAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)

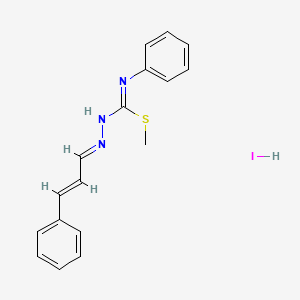
![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)


![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
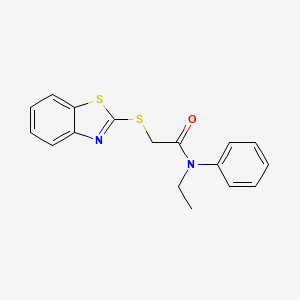
![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)
![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)

